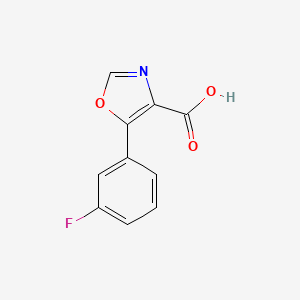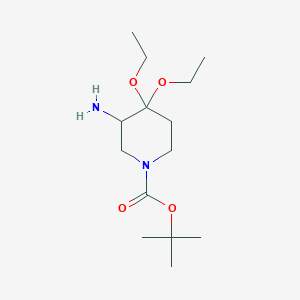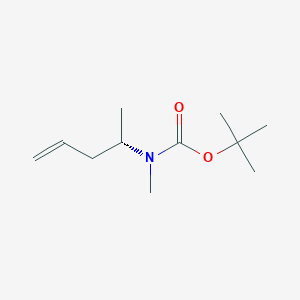
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Vue d'ensemble
Description
“(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate” is a chemical compound with the CAS Number: 833453-02-4 and a molecular weight of 199.29 .
Synthesis Analysis
The synthesis of carbamates, such as “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .
Molecular Structure Analysis
The molecular structure of “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate” is represented by the linear formula C11H21NO2 .
Chemical Reactions Analysis
Carbamates, including “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Isomorphous Crystal Structures : A study revealed the structural analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart as new members of a compound family showcasing simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Chemical Properties and Reactions
- Carbamate Derivatives and Hydrogen Bonds : Research on two carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds, forming a three-dimensional architecture through various molecular interactions (Das et al., 2016).
- Regioselective Deprotection and Acylation : A derivative of thermopentamine was synthesized, discussing selective deprotection of protecting groups and acylation, showcasing the compound's potential in creating complex molecular structures (Pak & Hesse, 1998).
- α-Aminated Methyllithium Synthesis : The study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB showcased a pathway to functionalized carbamates, opening doors for novel synthetic methods (Ortiz, Guijarro, & Yus, 1999).
Applications in Organic Synthesis
- Synthesis of Biologically Active Intermediates : A rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds, was developed, demonstrating its importance in medicinal chemistry (Zhao et al., 2017).
- Pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates Synthesis : This work explored the one-pot synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates from N-Boc amino acids, highlighting its application in the synthesis of ureidopeptides (Sureshbabu, Narendra, & Kantharaju, 2008).
Mécanisme D'action
The mechanism of action for the formation of carbamates involves several steps. In one method, a carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate . The isocyanate can then be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
Orientations Futures
The future directions in the study and application of carbamates, including “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, could involve the development of more efficient and environmentally friendly synthesis methods . For instance, the use of nonmetallic regenerable reagents and CO2 capture agents could enable the direct conversion of low-concentration CO2 into carbamates .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-pent-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-7-8-9(2)12(6)10(13)14-11(3,4)5/h7,9H,1,8H2,2-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRWLSGAABYES-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715596 | |
| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate | |
CAS RN |
833453-02-4 | |
| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-[(1S)-1-methyl-3-buten-1-yl]-carbamic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)
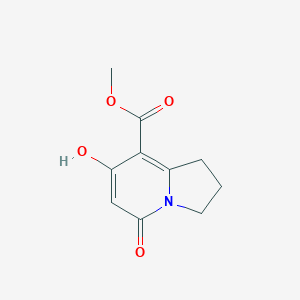

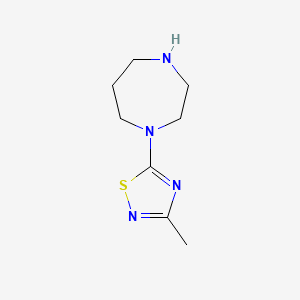


![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
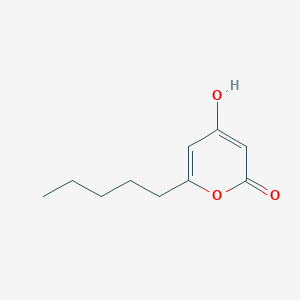
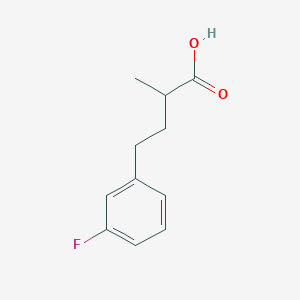
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

